1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Overview
Description
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve advanced fluorination techniques and the use of specialized reagents to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane (H–CF₃): A simple fluorinated compound with similar trifluoromethyl groups.
Hexafluoroacetone (F₃C–CO–CF₃): Another fluorinated compound with multiple fluorine atoms.
Uniqueness
1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone is unique due to the combination of heptafluoropropyl and trifluoromethyl groups attached to a pyrazole ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications .
Properties
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F10N2O/c1-3(22)21-5(2-4(20-21)7(12,13)14)6(10,11)8(15,16)9(17,18)19/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHAUEMBHMCVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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